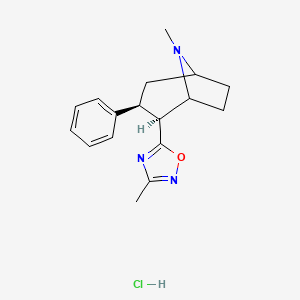

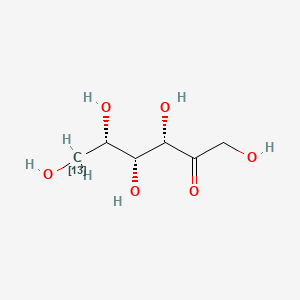

![molecular formula C5H10O5 B584055 D-[2-<sup>13</sup>C]Xylose CAS No. 131771-69-2](/img/structure/B584055.png)

D-[2-13C]Xylose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-[2-13C]xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . It is a sugar isolated from wood and is widely used as a diabetic sweetener in food and beverage . It is also used as a diagnostic agent to observe malabsorption . Its low molecular weight and solubility make it easily digestible and absorbable in the human body .

Synthesis Analysis

Xylose can be produced from cellulose and xylan-containing materials (biomass) by first treating these extracts with an acid hydrolyzing agent in an aqueous medium to precipitate the lignins .Molecular Structure Analysis

Xylose and arabinose are chiral diastereomers that can exhibit specific crystallization behavior . Single crystals of xylose and arabinose have been grown and characterized by X-ray diffraction and optical microscopy to study their crystallographic properties .Chemical Reactions Analysis

The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose .Physical And Chemical Properties Analysis

D-xylose is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius . Its specific gravity is d 204 is 1.525 and its refractive index n D20 is 1.517 .Wissenschaftliche Forschungsanwendungen

Xylitol-Produktion

Xylose-Reduktase (XR), ein Enzym, das für die Reduktion von Xylose zu Xylitol verantwortlich ist, ist ein Zwischenprodukt des induzierbaren Enzyms des Xylose-Stoffwechsels . Dieses Enzym ist in verschiedenen fakultativen Bakterien, Hefen, Schimmelpilzen und Algen in ihrem Zytoplasma vorhanden . Die wichtigste Anwendung von XR ist die Produktion von Xylitol .

Lebensmittelindustrie

Xylitol, das aus Xylose gewonnen wird, wird als natürlicher Süßstoff in verschiedenen Lebensmitteln verwendet und bietet eine kalorienreduzierte Alternative zu herkömmlichem Zucker . Es ist besonders beliebt in zuckerfreien und diabetesfreundlichen Lebensmitteln .

Biokraftstoffproduktion

Xylitol hat bemerkenswerte Anwendungen im Biokraftstoffsektor gezeigt . Die Umwandlung von Xylose in Xylitol ist ein wichtiger Schritt bei der Produktion von Biokraftstoffen aus Hemicellulosezuckern .

Pharmazeutische Industrie

In der pharmazeutischen Industrie wird Xylitol aufgrund seiner zahlreichen gesundheitlichen Vorteile eingesetzt . Es hat fast die gleiche Süße wie Saccharose, hat aber einen niedrigeren Energiewert als Saccharose . Der Stoffwechsel von Xylitol ist insulinunabhängig, daher ist es ein idealer Süßstoff für Diabetiker

Wirkmechanismus

Target of Action

D-[2-13C]xylose, also known as (3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol, is a monosaccharide of the aldopentose type . It is primarily targeted by enzymes such as xylose isomerase and xylulose reductase, which are involved in the metabolism of xylose .

Mode of Action

D-[2-13C]xylose is metabolized through several pathways. The first step is ring opening, followed by the extension of the substrate to an open-chain conformation, a proton shuttle with the participation of a structural water molecule, and the rate-determining hydride shift . This process is facilitated by the enzymes mentioned above.

Pharmacokinetics

The standard 25-g D-xylose test in adults, based on analysis of a 5-h urine collection and a 1-h serum sample, discriminates between normal subjects and patients with proximal small intestinal malabsorption . This indicates that D-xylose is absorbed in the small intestine and excreted in the urine, providing information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The metabolism of D-[2-13C]xylose results in the production of various substrates that can serve important nutritional and biological purposes . For example, the reduction of xylose by catalytic hydrogenation produces xylitol, a common food additive sweetener .

Action Environment

The action, efficacy, and stability of D-[2-13C]xylose can be influenced by various environmental factors. For instance, the presence of other sugars like glucose can competitively inhibit D-xylose absorption . Furthermore, factors such as pH, temperature, and the presence of specific enzymes can also affect the metabolism of D-xylose .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-FGCNGXGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-[4-13C]sorbose](/img/structure/B583972.png)

![L-[5-13C]Sorbose](/img/structure/B583974.png)

![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)

![D-[1-13C]Tagatose](/img/structure/B583990.png)

![D-[2-13C]tagatose](/img/structure/B583995.png)